molecular formula C3-H6-N6.C3-H3-N3-O3 B034449 Melamine cyanurate CAS No. 37640-57-6

Melamine cyanurate

Cat. No.: B034449
CAS No.: 37640-57-6
M. Wt: 255.2 g/mol
InChI Key: ZQKXQUJXLSSJCH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Melamine cyanurate is primarily used as a flame retardant . Its primary targets are various types of polymers, including polybutylene terephthalate (PBT), polyamide 6 (nylon 6), and polyamide 6,6 (nylon 6:6) . These materials are commonly used in electronic appliances, automobiles, furniture, and construction .

Mode of Action

This compound acts as a flame retardant via a condensed-phase mechanism . It forms a crystalline complex from a 1:1 mixture of melamine and cyanuric acid . This complex is held together by an extensive two-dimensional network of hydrogen bonds between the two compounds .

Biochemical Pathways

It’s known that the compound forms spoke-like crystals from aqueous solutions . These crystals have been implicated as a causative agent for toxicity seen in certain contamination incidents .

Pharmacokinetics

The pharmacokinetics of this compound significantly alter when administered as a preformed complex compared to the individual administration of melamine and cyanuric acid . The preformed complex results in reduced bioavailability of both compounds, lower observed maximum serum concentrations, delayed peak concentrations, and prolonged elimination half-lives .

Result of Action

The primary result of this compound’s action is its flame-retardant properties. When incorporated into high-impact polystyrene (HIPS), it can significantly reduce the peak heat release rate and total heat release . Additionally, it increases the carbon residue of the material, forming a dense and stable carbon layer on the surface of the HIPS composites .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the ratio of this compound to other compounds can affect its flame-retardant properties . Furthermore, the formation of this compound crystals can be influenced by the presence of aqueous solutions .

Properties

IUPAC Name

1,3,5-triazinane-2,4,6-trione;1,3,5-triazine-2,4,6-triamine
Source PubChem
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InChI

InChI=1S/C3H6N6.C3H3N3O3/c4-1-7-2(5)9-3(6)8-1;7-1-4-2(8)6-3(9)5-1/h(H6,4,5,6,7,8,9);(H3,4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZQKXQUJXLSSJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76067-50-0
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, polymer with 1,3,5-triazine-2,4,6-triamine
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DSSTOX Substance ID

DTXSID3068043
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1)
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Molecular Weight

255.20 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1)
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CAS No.

16133-31-6, 37640-57-6
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:?)
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Record name Melamine cyanurate
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine
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Synthesis routes and methods I

Procedure details

The solid lubricant of this invention is prepared from melamine and cyanuric acid or isocyanuric acid by various methods identified in (a) and (b) (i) through (iii) below. A melamine/isocyanuric acid adduct produced by reacting equimolar amounts of melamine and isocyanuric acid has a sublimation temperature of about 440° C. as measured by differential thermal analysis, and can be clearly distinguished from melamine and isocyanuric acid which sublime at 350° C. and 390° C., respectively.
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Synthesis routes and methods II

Procedure details

An amount 98.2 g of melamine, 100.6 g of isocyanuric acid (molar ratio 1:1) and 28.5 g of a polycarbonate were charged into a four-necked flask equipped with a condenser and a stirrer, further a solvent mixture comprising 2000 g of tetrahydrofuran and 222 g of water was added and then heating was initiated under stirring. After the temperature in the system reached 62° C. in about one hour, the mixture was aged at the same temperature for one hour and 20 minutes to complete the reaction. Subsequently, the solvent was filtered off, and the product was dried under reduced pressure at 50° C. for 5 hours, followed by pulverization to give a melamine-cyanuric acid adduct subjected to surface treatment.
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Synthesis routes and methods III

Procedure details

Steam was applied to the jacket, the agitator was actuated at low speed, and the mixture was heated to 135° C. The isocyanuric acid was solubulized by the caustic soda into a thin opaque fluid. While maintaining agitation and a temperature of 135° C., melamine powder amounting to 22 pounds, having a mean particle size of 25 microns, was added through the top addition port. The opaque fluid became very white in color and thickened as the chemical reaction to form the very insoluble melamine cyanurate adduct took place. The agitation was continued at 135° C. until the reaction was completed and the product adduct was evenly distributed throughout the thick fluid.
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Synthesis routes and methods IV

Procedure details

With this solubulized isocyanuric acid, is mixed and reacted melamine, until fine particles of insoluble melamine cyanurate adduct are formed, which amounts to between 70 and 85 percent of the fire retardant concentrate, and evenly distributed throughout the aqueous thermoplastic polymer.
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Synthesis routes and methods V

Procedure details

As the urea granules continued to roll a thin layer of the MDI-isocyanuric acid liquid was sprayed onto the urea, amounting to 40.0 grams. One minute time was allowed for the reaction of the MDI with the urea, and then polyol-melamine amounting to 40.0 grams was sprayed on top of the MDI-isocyanuric layer. The layers were allowed 1 minute at 95° C. to react. The melamine and isocyanuric acid reacted to form very fine particles of melamine cyanurate and the MDI and polyol reacted and polymerized to form very strong water insoluble polyurethane resin. The sprays of the MDI-isocyanuric acid, and the polyol-melamine layers were repeated until a total of 240.0 grams coatings were applied. After a final 2 minutes reaction time, the coated urea was cooled to ambient temperature and evaluated.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melamine cyanurate
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Melamine cyanurate
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Melamine cyanurate
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Melamine cyanurate
Reactant of Route 5
Melamine cyanurate
Reactant of Route 6
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Melamine cyanurate
Customer
Q & A

Q1: How does melamine cyanurate exert its toxic effects in biological systems?

A1: [] this compound, when ingested, can lead to the formation of crystals in the nephrons of the kidneys. These crystals can cause physical damage to the kidneys, leading to renal dysfunction and, in severe cases, death. This mechanism of toxicity has been observed in animal models, particularly in cats and dogs. [, ]. Furthermore, studies on human renal proximal tubular cells show that this compound crystals can disrupt tight junction integrity, induce oxidative DNA damage, and stimulate the production of inflammatory cytokines like IL-5, IL-6, IL-8, and MCP-1. []

Q2: Can altering urinary pH mitigate the toxicity of this compound?

A2: [] Research suggests that acidifying urine might help to reduce the renal toxicity caused by this compound. A study found that administering ammonium chloride to rats exposed to melamine and cyanuric acid led to a lower urinary pH, a decrease in this compound crystal formation in the kidneys, and a reduced incidence of renal lesions [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound is a complex formed from melamine (C3H6N6) and cyanuric acid (C3H3N3O3) in a 1:1 molar ratio. Its molecular formula is C6H9N9O3, and its molecular weight is 255.19 g/mol.

Q4: How is this compound typically characterized using spectroscopic techniques?

A4: [] Several spectroscopic techniques are employed to characterize this compound. Fourier-transform infrared spectroscopy (FTIR) is often used to identify the functional groups present in the compound [, ]. X-ray diffraction (XRD) is utilized to analyze the crystal structure of this compound [, , ]. Terahertz spectroscopy has also been employed to study the organizational properties of this compound synthesized from specific precursors [].

Q5: What are the applications of this compound as a flame retardant?

A5: [] this compound is frequently added as a flame retardant to various materials, including nylon [, , , ], polylactic acid [], polyphenylene ether blends [], silicone rubber [], styrene-butadiene rubber [], epoxy resins [, ], polyamide 6 [, , ], and phenolic foam [].

Q6: How does the presence of this compound impact the flammability of nylon?

A6: [] Adding this compound to nylon significantly enhances its flame retardancy. Studies have demonstrated that incorporating this compound into nylon 66 composites can lead to a V-0 rating in the UL-94 flammability test, indicating a high level of flame resistance []. The mechanism is attributed to the release of noncombustible gases by this compound upon heating, creating a barrier between the material and the flame, thus preventing fire spread [].

Q7: Does this compound affect the mechanical properties of materials it is added to?

A7: [] The impact of this compound on mechanical properties can vary depending on the specific material and the amount added. For instance, in nylon 6 composites, the incorporation of modified this compound led to improvements in tensile strength and flexural strength []. Conversely, in polyamide 6, adding this compound can sometimes negatively impact elongation properties, though it can enhance the tensile modulus [].

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